Cas no 1515494-31-1 (2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine)

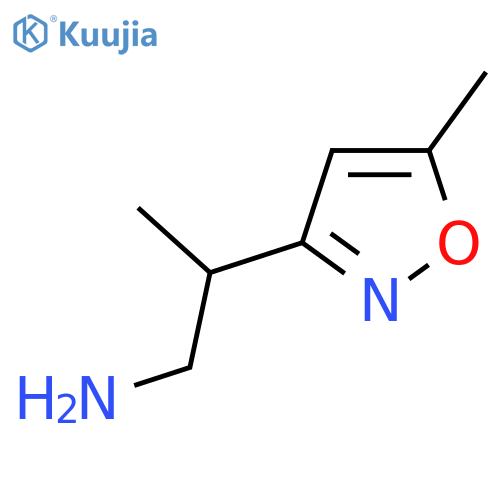

1515494-31-1 structure

商品名:2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine

- 1515494-31-1

- EN300-1817057

-

- インチ: 1S/C7H12N2O/c1-5(4-8)7-3-6(2)10-9-7/h3,5H,4,8H2,1-2H3

- InChIKey: LRUCOIUREYWARF-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC(C(C)CN)=N1

計算された属性

- せいみつぶんしりょう: 140.094963011g/mol

- どういたいしつりょう: 140.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817057-1.0g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1817057-2.5g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1817057-10.0g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1817057-0.1g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1817057-5g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 5g |

$3894.0 | 2023-09-19 | ||

| Enamine | EN300-1817057-5.0g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1817057-0.5g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1817057-0.25g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1817057-1g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1817057-0.05g |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |

1515494-31-1 | 0.05g |

$1129.0 | 2023-09-19 |

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1515494-31-1 (2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 157047-98-8(Benzomalvin C)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量